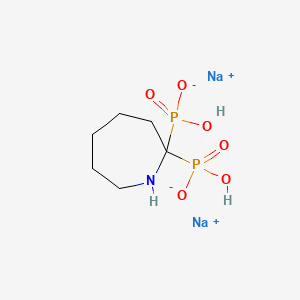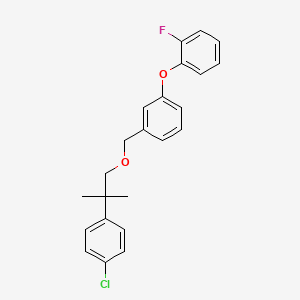
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene is an organic compound that features a complex structure with multiple aromatic rings and halogen substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 2-(4-Chlorophenyl)-2-methylpropoxy intermediate: This step involves the reaction of 4-chlorobenzyl chloride with 2-methylpropanol in the presence of a base such as potassium carbonate.
Methylation of the intermediate: The intermediate is then methylated using methyl iodide in the presence of a strong base like sodium hydride.
Coupling with 3-(2-fluorophenoxy)benzene: The final step involves the coupling of the methylated intermediate with 3-(2-fluorophenoxy)benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its effects on biological systems, including potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((2-(4-Bromophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene: Similar structure but with a bromine substituent instead of chlorine.
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-chlorophenoxy)benzene: Similar structure but with a chlorine substituent on the second aromatic ring.
Uniqueness
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(2-fluorophenoxy)benzene is unique due to its specific combination of halogen substituents and the arrangement of aromatic rings. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
80843-66-9 |
|---|---|
Formule moléculaire |
C23H22ClFO2 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
1-chloro-4-[1-[[3-(2-fluorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C23H22ClFO2/c1-23(2,18-10-12-19(24)13-11-18)16-26-15-17-6-5-7-20(14-17)27-22-9-4-3-8-21(22)25/h3-14H,15-16H2,1-2H3 |
Clé InChI |
VFQDNVVCVVECJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2F)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


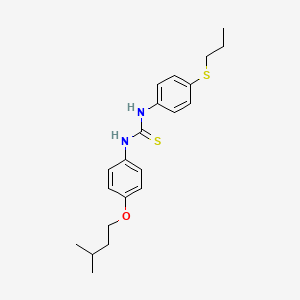
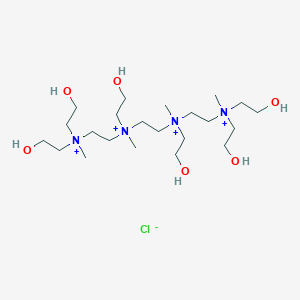
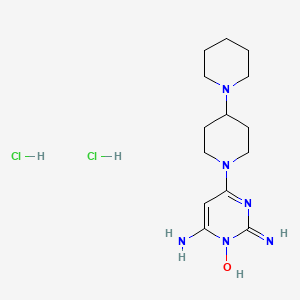
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)

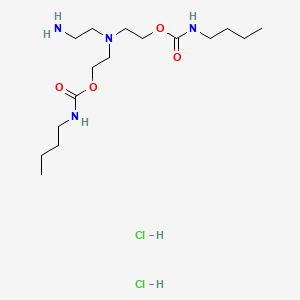
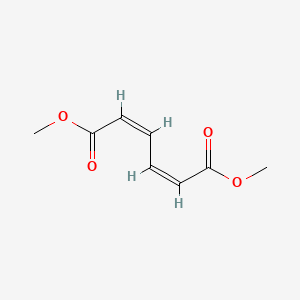

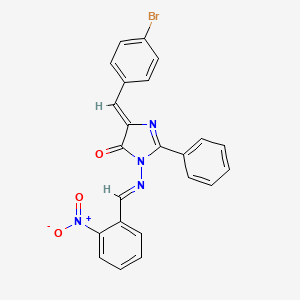
![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)
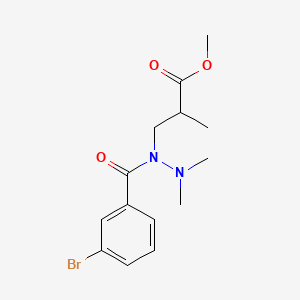
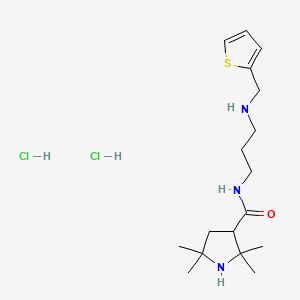
![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)
